![molecular formula C11H11BrN2O B597229 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL CAS No. 1253791-77-3](/img/structure/B597229.png)
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL
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Overview
Description
“3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” is a quinoxaline derivative. Quinoxaline is a heterocyclic compound with a bicyclic structure, which consists of a benzene ring fused to a pyrazine ring . The “3-(Bromomethyl)” and “6,7-dimethyl” parts indicate substitutions on the quinoxaline ring. The “OL” at the end suggests the presence of a hydroxyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the bicyclic quinoxaline ring system, with the bromomethyl, dimethyl, and hydroxyl substituents attached at the specified positions . The presence of these functional groups would likely have significant effects on the compound’s physical and chemical properties.Chemical Reactions Analysis
As a quinoxaline derivative, this compound could potentially participate in a variety of chemical reactions. The bromomethyl group could be involved in nucleophilic substitution reactions . The hydroxyl group could participate in reactions typical of alcohols, such as dehydration or esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyl group could enhance its solubility in polar solvents . The bromine atom in the bromomethyl group is significantly heavier than other common elements in organic compounds, which could affect properties such as density and boiling point .Scientific Research Applications
Brominated Compound Applications in Organic Chemistry and Environmental Science
Mechanism of β-O-4 Bond Cleavage in Lignin Derivatives : Research by Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing significant insights into the chemical processes involved in lignin breakdown. Such studies could be relevant for understanding the reactivity and potential applications of brominated compounds like 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol in lignin valorization or modification processes (Yokoyama, 2015).
Antioxidant Activity and Redox Mediation : Munteanu and Apetrei (2021) reviewed the antioxidant activity detection methods, emphasizing the role of certain compounds in mediating redox reactions. Brominated compounds often exhibit unique redox properties that could be exploited in developing novel antioxidants or redox mediators (Munteanu & Apetrei, 2021).
Brominated Flame Retardants : Zuiderveen, Slootweg, and de Boer (2020) discussed the occurrence and implications of novel brominated flame retardants (NBFRs) in various environments. Given the structural relevance, 3-(Bromomethyl)-6,7-dimethylquinoxalin-2-ol could have potential applications or considerations in the context of flame retardancy or environmental persistence of brominated organic compounds (Zuiderveen et al., 2020).
Environmental Remediation and Pollutant Degradation : Husain and Husain (2007) reviewed the applications of redox mediators in treating organic pollutants with oxidoreductive enzymes. Brominated compounds, due to their potential reactivity, could play a role in the enzymatic remediation processes of persistent organic pollutants (Husain & Husain, 2007).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many quinoxaline derivatives have biological activity and are used in medicinal chemistry . The specific effects of the bromomethyl, dimethyl, and hydroxyl substituents would need to be determined experimentally .
Safety and Hazards
As with any chemical compound, handling “3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties . For example, brominated compounds can often be hazardous and require careful handling .
Future Directions
The study of quinoxaline derivatives is a vibrant field with potential for new discoveries . Future research could explore the synthesis, properties, and potential applications of “3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL” in more detail. This could include experimental studies to determine its physical and chemical properties, biological activity, and potential uses .
properties
IUPAC Name |
3-(bromomethyl)-6,7-dimethyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-6-3-8-9(4-7(6)2)14-11(15)10(5-12)13-8/h3-4H,5H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCFHYUITRDGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-6,7-dimethylquinoxalin-2-OL |
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